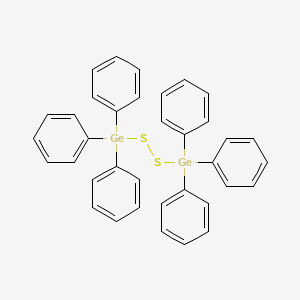

Disulfanediylbis(triphenylgermane)

Description

Disulfanediylbis(triphenylgermane) is a germanium-containing organometallic compound featuring a disulfide (-S-S-) bridge connecting two triphenylgermane (GePh₃) groups. While specific data on this compound are absent in the provided evidence, its structural framework aligns with disulfanediylbis derivatives, where the central disulfide linkage connects functionalized aromatic or heterocyclic moieties. Such compounds are typically synthesized via oxidative coupling of thiol precursors or substitution reactions involving sulfur-containing reagents.

Properties

CAS No. |

61104-37-8 |

|---|---|

Molecular Formula |

C36H30Ge2S2 |

Molecular Weight |

672.0 g/mol |

IUPAC Name |

triphenyl-(triphenylgermyldisulfanyl)germane |

InChI |

InChI=1S/C36H30Ge2S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |

InChI Key |

QLJFGRUZUQDDFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)SS[Ge](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfanediylbis(triphenylgermane) typically involves the reaction of triphenylgermane with a disulfide compound. One common method is the reaction of triphenylgermane with disulfanediyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of disulfanediylbis(triphenylgermane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfanediylbis(triphenylgermane) can undergo various chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted triphenylgermane derivatives.

Scientific Research Applications

Disulfanediylbis(triphenylgermane) has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its potential as an anticancer agent.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems and as a component of novel pharmaceuticals.

Industry: It is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties

Mechanism of Action

The mechanism of action of disulfanediylbis(triphenylgermane) involves its interaction with cellular components, particularly thiol-containing proteins. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates that can modify protein function. This modification can affect various cellular pathways, including signal transduction and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Thiadiazole and pyrimidine derivatives (e.g., ) exhibit higher melting points (178–208°C) compared to aliphatic analogs like 2,2′-disulfanediylbis(N-methylethan-1-amine) (liquid or low-melting solids) .

- Biological Activity : Pyrimidine-antimony complexes () show significant antileishmanial activity due to metal coordination, whereas pyrrole esters () are inert in biological assays but valuable in synthetic chemistry.

- Synthetic Methods : Enzymatic catalysis (lipase) enables efficient pyrrole disulfide synthesis (84% yield), while traditional oxidation (H₂O₂) is used for thiadiazole derivatives .

Crystallographic and Spectroscopic Data

- Bond Lengths and Angles : In 3,3′-disulfanediylbis(1H-1,2,4-triazol-5-amine), the S-S bond length is elongated (2.039 Å vs. mean 1.945 Å), with distorted C-S-N angles (125.9–127.6°) due to steric and electronic effects .

- Spectroscopic Signatures : Bis-Schiff base thiadiazoles () show distinct IR stretches at 1600–1650 cm⁻¹ (C=N) and ¹H NMR signals for aromatic protons (δ 7.1–8.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.